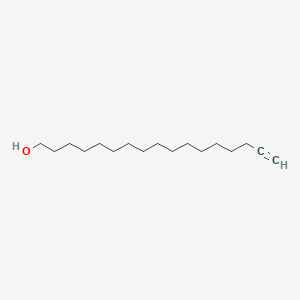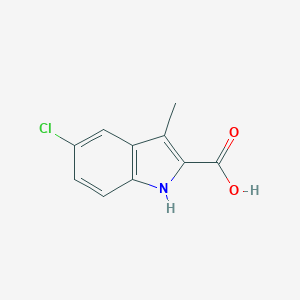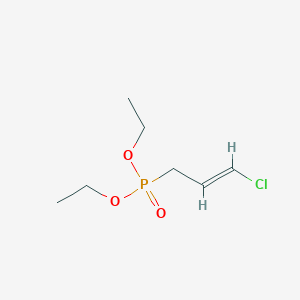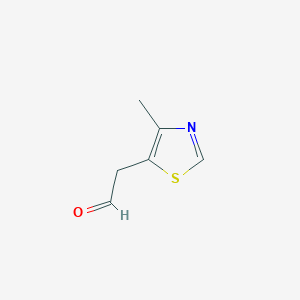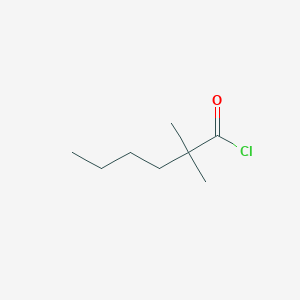
2,2-Dimethylhexanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylhexanoyl chloride is an organic compound that belongs to the class of acyl chlorides. It is commonly used in chemical synthesis as a reagent and intermediate for the production of various chemicals. This compound has gained significant attention in scientific research due to its unique properties and potential applications in different fields.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylhexanoyl chloride involves its reaction with different nucleophiles, such as amines, alcohols, and thiols. This reaction leads to the formation of various products that have different properties and applications. The acyl chloride group of 2,2-Dimethylhexanoyl chloride is highly reactive and can undergo substitution reactions with different nucleophiles.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,2-Dimethylhexanoyl chloride have not been extensively studied. However, it is known that this compound can cause irritation and damage to the skin and eyes if not handled properly. It is also toxic if ingested or inhaled and can cause respiratory and gastrointestinal problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2-Dimethylhexanoyl chloride in lab experiments include its high reactivity, which allows for the synthesis of various products. It is also readily available and relatively inexpensive compared to other reagents. However, the limitations of using this compound include its toxicity and potential hazards if not handled properly. It also requires careful handling and storage to prevent degradation and contamination.
Direcciones Futuras
There are several future directions for research on 2,2-Dimethylhexanoyl chloride. One potential area of study is the development of new synthetic routes and methods for the preparation of this compound. Another area of research is the investigation of its potential applications in different fields, such as the synthesis of new pharmaceuticals and agrochemicals. Additionally, more studies are needed to understand the biochemical and physiological effects of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 2,2-Dimethylhexanoyl chloride involves the reaction of 2,2-Dimethylhexanoic acid with thionyl chloride. This reaction is carried out under controlled conditions to obtain a high yield of the product. The reaction mechanism involves the conversion of the carboxylic acid group of 2,2-Dimethylhexanoic acid into a reactive acyl chloride group.
Aplicaciones Científicas De Investigación
2,2-Dimethylhexanoyl chloride has been extensively studied in scientific research due to its potential applications in various fields. It is commonly used as a reagent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound has also been used in the preparation of chiral auxiliaries, which are important in asymmetric synthesis.
Propiedades
Número CAS |
17701-31-4 |
|---|---|
Nombre del producto |
2,2-Dimethylhexanoyl chloride |
Fórmula molecular |
C8H15ClO |
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
2,2-dimethylhexanoyl chloride |
InChI |
InChI=1S/C8H15ClO/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3 |
Clave InChI |
LXRVHVZBSDSSNG-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)C(=O)Cl |
SMILES canónico |
CCCCC(C)(C)C(=O)Cl |
Sinónimos |
2,2-Dimethylhexanoyl chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)

